Enkephalin, met(2)-pro(5)-

Lipolytic activity Opioid receptor pharmacology cAMP-mediated signaling

Enkephalin, met(2)-pro(5)- (CAS 64267-98-7) is a synthetic pentapeptide analogue of the endogenous opioid peptide Met-enkephalin, characterized by a D-methionine substitution at position 2 and a proline substitution at position 5 (sequence: Tyr-D-Met-Gly-Phe-Pro). This compound belongs to the enkephalin analogue class and exists as a free acid, distinguishing it from its more extensively studied C-terminal amide counterpart (CAS 63307-63-1).

Molecular Formula C30H39N5O7S
Molecular Weight 613.7 g/mol
CAS No. 64267-98-7
Cat. No. B14506299
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEnkephalin, met(2)-pro(5)-
CAS64267-98-7
Molecular FormulaC30H39N5O7S
Molecular Weight613.7 g/mol
Structural Identifiers
SMILESCSCCC(C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)N2CCCC2C(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)N
InChIInChI=1S/C30H39N5O7S/c1-43-15-13-23(34-27(38)22(31)16-20-9-11-21(36)12-10-20)28(39)32-18-26(37)33-24(17-19-6-3-2-4-7-19)29(40)35-14-5-8-25(35)30(41)42/h2-4,6-7,9-12,22-25,36H,5,8,13-18,31H2,1H3,(H,32,39)(H,33,37)(H,34,38)(H,41,42)/t22-,23+,24-,25-/m0/s1
InChIKeyFVPVIFYQSNGPQO-NDBXHCKUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Enkephalin, met(2)-pro(5)- (CAS 64267-98-7): Structural Identity and Pharmacological Classification


Enkephalin, met(2)-pro(5)- (CAS 64267-98-7) is a synthetic pentapeptide analogue of the endogenous opioid peptide Met-enkephalin, characterized by a D-methionine substitution at position 2 and a proline substitution at position 5 (sequence: Tyr-D-Met-Gly-Phe-Pro) [1]. This compound belongs to the enkephalin analogue class and exists as a free acid, distinguishing it from its more extensively studied C-terminal amide counterpart (CAS 63307-63-1). The D-amino acid at position 2 confers substantial resistance to aminopeptidase-mediated degradation, while the Pro5 substitution further modulates receptor interaction and metabolic stability [2]. Pharmacologically, the compound acts as a potent, non-selective agonist at both mu- and delta-opioid receptors, differentiating it from native Met-enkephalin, which exhibits preferential delta-receptor selectivity [3].

Why Met-enkephalin or [Leu5]-enkephalin Cannot Simply Substitute for Enkephalin, met(2)-pro(5)- in Research and Development


Native enkephalins such as Met-enkephalin (Tyr-Gly-Gly-Phe-Met) and Leu-enkephalin (Tyr-Gly-Gly-Phe-Leu) are rapidly degraded by aminopeptidases and enkephalinases, with plasma half-lives of only a few minutes, severely limiting their utility in systemic pharmacological studies [1]. [D-Met2,Pro5]-enkephalin incorporates two critical structural modifications that preclude direct functional substitution: the D-Met at position 2 sterically hinders aminopeptidase cleavage, while the Pro5 substitution alters receptor selectivity from delta-preferring to a balanced mu/delta profile [2]. Furthermore, extended enkephalin sequences (e.g., Met-enkephalin-Arg-Phe) lose delta selectivity entirely and interact with kappa receptors, introducing additional pharmacological variables [3]. These differences in metabolic stability, receptor selectivity, and downstream signaling make simple substitution between enkephalin analogues scientifically invalid for any experiment requiring controlled opioid receptor pharmacology.

Quantitative Differentiation Evidence for Enkephalin, met(2)-pro(5)- Against Closest Analogs and Alternatives


Enhanced Lipolytic Activity: 1.6-Fold Greater Maximal Efficacy Versus Met-enkephalin in Adipocyte Assays

In a rabbit adipocyte model measuring cAMP-mediated lipolytic activity, D-Met2,Pro5-enkephalinamide demonstrated an Lmax (maximum lipolytic response) 1.6-fold greater than that of native Met-enkephalin [1]. This indicates superior maximal efficacy at opioid receptors in this tissue system. The potency (A50) of Met-enkephalin and its analogues, including the Pro5-substituted compound, fell within the range of 1.4–3 μM, while β-endorphin exhibited an A50 approximately 10-fold lower at 1.2 × 10⁻¹ μM [1]. This differential efficacy profile, distinct from both Met-enkephalin and β-endorphin, demonstrates that Pro5 substitution enhances maximal functional response without substantially altering potency.

Lipolytic activity Opioid receptor pharmacology cAMP-mediated signaling

Systemic Analgesic Activity: Superior Intravenous Potency Compared to Morphine

D-Met2,Pro5-enkephalinamide (DMPEA) exhibits analgesic activity more potent than morphine after intravenous administration in rodent models [1]. This represents a critical differentiation from native Met-enkephalin, which is essentially inactive upon systemic administration due to rapid enzymatic degradation [2]. While specific ED50 values vary across species—with the compound showing intermediate interspecies relative potency compared to classical opiates [3]—the systemic activity alone distinguishes it from Met-enkephalin, which requires intracerebroventricular administration to produce measurable antinociception. Notably, tolerance to the analgesic effect developed somewhat more rapidly with D-Met2,Pro5-enkephalinamide than with morphine or β-endorphin in tail-flick assays, a factor relevant for chronic dosing experimental designs [4].

Analgesic potency Tail-flick test In vivo pharmacology

Metabolic Stability: D-Met2 Substitution Confers Aminopeptidase Resistance Absent in Native Enkephalins

Met-enkephalin and its Pro5 analogs containing Gly or D-amino acids at position 2 were subjected to digestion with aminopeptidase M, rat brain extracts, and human sera [1]. The enzyme resistance of these peptides was compared with their analgesic activity. The D-Met2 substitution in [D-Met2,Pro5]-enkephalin sterically hinders aminopeptidase attack on the N-terminal Tyr-D-Met bond, the primary degradation pathway for native enkephalins. While the study did not find an unambiguous correlation between analgesic potency and metabolic stability, the D-Met2 modification was established as a key determinant of enhanced enzyme resistance relative to natural-sequence enkephalins, which are degraded within minutes in biological matrices [2]. The Pro5 substitution further contributes to conformational stabilization but was not independently sufficient for protease resistance without the D-amino acid at position 2.

Metabolic stability Aminopeptidase resistance Peptide degradation

Receptor Selectivity Profile Shift: From Delta-Preferring (Met-enkephalin) to Balanced Mu/Delta Agonism

Native Met-enkephalin displays selectivity for the delta-opioid receptor over the mu-opioid receptor, with terminal free enkephalins being five to eight times more potent in delta-receptor assays than in mu-receptor assays [1]. In contrast, [D-Met2,Pro5]-enkephalinamide functions as a non-selective opioid peptide with balanced activity at both mu- and delta-receptors [2]. This selectivity shift is functionally significant: in adenylate cyclase assays using rat brain preparations, Met-enkephalin stimulated enzyme activity in the brain stem, whereas (D-Met2,Pro5)-enkephalinamide and β-endorphin inhibited it—yet all three peptides inhibited adenylate cyclase in the cortex [3]. These divergent effects demonstrate that Pro5 substitution fundamentally alters the receptor coupling and downstream signaling profile compared to native Met-enkephalin.

Opioid receptor selectivity Mu/delta pharmacology Receptor binding

Antiproliferative Activity: Sub-Nanomolar Potency in Human Myometrial Cell Proliferation Inhibition

In cultured human myometrial cells, D-Met2,Pro5-enkephalinamide inhibited estradiol-induced cell proliferation with a half-effective inhibitory concentration (IC50) of 0.3 nmol/L (0.3 nM) [1]. This antiproliferative effect was completely blocked by the opioid antagonist naloxone, confirming opioid-receptor-mediated mechanism of action. While direct comparative data with Met-enkephalin in the same cellular system is not available from this study, the sub-nanomolar potency of the Pro5-substituted analogue is notable in the context of cell growth regulation, complementing the established role of [Met5]-enkephalin as an inhibitor of cell proliferation via the opioid growth factor (OGF) receptor [2]. The estradiol-induced proliferation stimulation was 40% above control, and D-Met2,Pro5-enkephalinamide treatment reduced this to control levels.

Cell proliferation inhibition Human myometrial cells Opioid growth regulation

Validated Research and Industrial Application Scenarios for Enkephalin, met(2)-pro(5)-


In Vivo Analgesic Studies Requiring Systemic Opioid Peptide Administration

Unlike native Met-enkephalin, which is inactive upon systemic administration, D-Met2,Pro5-enkephalinamide (DMPEA) produces measurable, naloxone-reversible antinociception after intravenous or subcutaneous injection [1]. This makes it suitable for in vivo pain models—including tail-flick, tail-pinch, and submaximum effort tourniquet tests—where systemic dosing is required. Researchers should note that tolerance develops somewhat more rapidly than with morphine, a factor to control for in repeated-dosing protocols [2]. Human experimental pain studies have also been conducted with this compound, demonstrating translational relevance .

Opioid Receptor Pharmacology Studies Requiring Balanced Mu/Delta Agonism Without Kappa Activity

For receptor binding and functional assays where engagement of both mu- and delta-opioid receptors is desired but kappa-receptor activation must be avoided, D-Met2,Pro5-enkephalinamide provides a defined pharmacological tool [1]. Its non-selective mu/delta profile contrasts with Met-enkephalin (delta-preferring, 5-8:1 selectivity ratio) and extended enkephalin sequences (which recruit kappa receptors) [2]. This compound is particularly useful in adenylate cyclase inhibition assays, where its regional brain effects differ qualitatively from Met-enkephalin, enabling dissection of receptor subtype contributions to cAMP signaling .

Cell Proliferation and Opioid Growth Factor Pathway Research

The sub-nanomolar antiproliferative potency (IC50 = 0.3 nM) of D-Met2,Pro5-enkephalinamide in human myometrial cells supports its use in opioid growth factor (OGF) pathway studies [1]. Its enhanced metabolic stability relative to Met-enkephalin makes it preferable for long-term cell culture experiments (24–72 hours), where native enkephalins would be rapidly degraded. The naloxone-reversible nature of the antiproliferative effect confirms opioid receptor mediation, enabling clear pharmacological controls [1].

Metabolic Stability Benchmarking and Prodrug Development Programs

As a well-characterized enkephalin analogue with documented aminopeptidase resistance conferred by the D-Met2 modification, this compound serves as a reference standard for benchmarking new enkephalin-based analogues intended for improved metabolic stability [1]. The Bajusz et al. (1978) study provides a methodological framework for comparing enzyme resistance across enkephalin analogues using aminopeptidase M, rat brain extracts, and human sera, establishing a degradation-resistance baseline against which novel analogues can be quantitatively evaluated [1].

Quote Request

Request a Quote for Enkephalin, met(2)-pro(5)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.